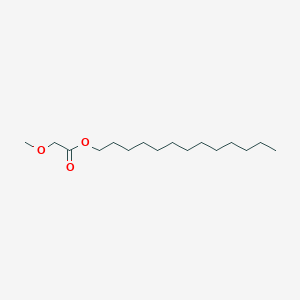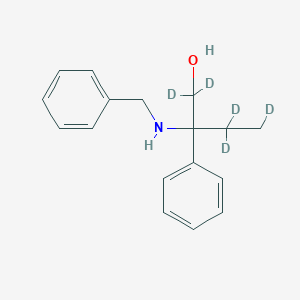
2-(Benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylamino-2-phenylbutanol-d5 is a deuterated compound with the molecular formula C17H16D5NO and a molecular weight of 260.39 . This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Métodos De Preparación
The synthesis of 2-Benzylamino-2-phenylbutanol-d5 typically involves the reaction of benzylamine with a phenyl-substituted butanol precursor. The reaction conditions often include the use of deuterated solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-Benzylamino-2-phenylbutanol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Benzylamino-2-phenylbutanol-d5 is widely used in scientific research for various applications:
Mecanismo De Acción
The mechanism of action of 2-Benzylamino-2-phenylbutanol-d5 involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it a valuable tool in tracing and studying metabolic pathways.
Comparación Con Compuestos Similares
2-Benzylamino-2-phenylbutanol-d5 can be compared with other similar compounds such as:
2-Benzylamino-2-phenylbutanol: The non-deuterated version of the compound, which lacks the stability provided by deuterium atoms.
N-Benzyl 1-Phenyl-1-hydroxymethyl-1-propanamine-d5: Another deuterated compound with similar applications but different structural properties.
Propiedades
Fórmula molecular |
C17H21NO |
|---|---|
Peso molecular |
260.38 g/mol |
Nombre IUPAC |
2-(benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D,2D2,14D2 |
Clave InChI |
YUWOWSIPHMTMCC-DNLLTGLMSA-N |
SMILES isomérico |
[2H]CC([2H])([2H])C(C1=CC=CC=C1)(C([2H])([2H])O)NCC2=CC=CC=C2 |
SMILES canónico |
CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


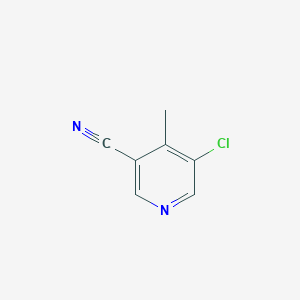
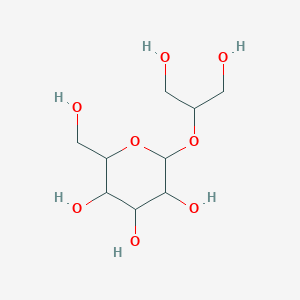
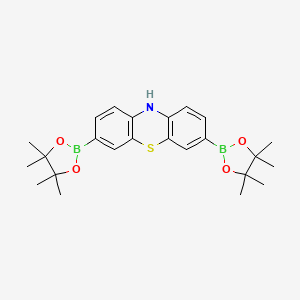
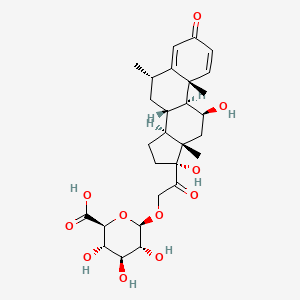
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
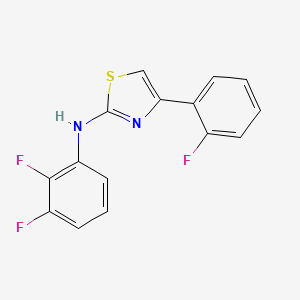
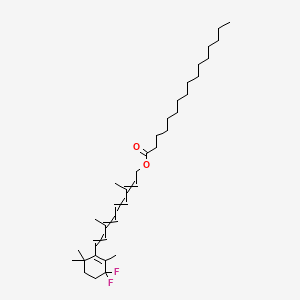
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
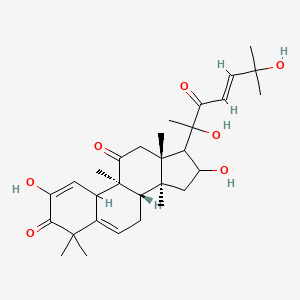
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
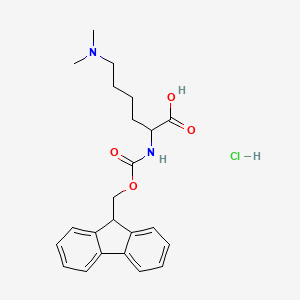
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
